molecular formula C20H19N3O2S B2484327 (E)-3-(((1,3-diphenyl-1H-pyrazol-4-yl)methylene)amino)tetrahydrothiophene 1,1-dioxide CAS No. 385388-11-4

(E)-3-(((1,3-diphenyl-1H-pyrazol-4-yl)methylene)amino)tetrahydrothiophene 1,1-dioxide

Cat. No.: B2484327
CAS No.: 385388-11-4
M. Wt: 365.45
InChI Key: DZJKWGDBBMEVJK-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)amino)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound characterized by a tetrahydrothiophene 1,1-dioxide core functionalized with an (E)-configured imino linkage to a 1,3-diphenylpyrazole moiety. This structure combines electron-deficient (tetrahydrothiophene dioxide) and aromatic (diphenylpyrazole) systems, which may confer unique physicochemical and biological properties. The stereoelectronic effects of the sulfone group and the planar pyrazole ring likely influence its reactivity and intermolecular interactions, making it a candidate for structure-activity relationship (SAR) studies .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-1-(1,3-diphenylpyrazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c24-26(25)12-11-18(15-26)21-13-17-14-23(19-9-5-2-6-10-19)22-20(17)16-7-3-1-4-8-16/h1-10,13-14,18H,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJKWGDBBMEVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(((1,3-diphenyl-1H-pyrazol-4-yl)methylene)amino)tetrahydrothiophene 1,1-dioxide , a derivative of tetrahydrothiophene and pyrazole, has garnered attention for its potential biological activities. This article explores the pharmacological effects, mechanisms of action, and toxicological profiles associated with this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N2O2SC_{15}H_{16}N_2O_2S, with a molecular weight of approximately 288.36 g/mol. The structure features a tetrahydrothiophene ring fused with a diphenylpyrazole moiety, contributing to its unique biological properties.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the one have shown inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor progression.

  • Mechanism : The antitumor activity is often attributed to the inhibition of BRAF(V600E) and EGFR pathways, which are critical in many cancers. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives have been reported to reduce pro-inflammatory cytokines and inhibit cyclooxygenase (COX) enzymes.

  • Case Study : In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of similar pyrazole compounds resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6 .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been well-documented. The compound's structural features allow it to interact with microbial enzymes, leading to growth inhibition.

  • Research Findings : A series of synthesized pyrazole carboxamides demonstrated notable antifungal activity against pathogenic fungi, suggesting that the compound could be developed into a therapeutic agent for fungal infections .

Toxicological Profile

Understanding the safety profile of this compound is essential for its potential therapeutic applications.

Acute Toxicity Studies

Acute toxicity studies indicate that at higher doses (e.g., 700 mg/kg), there may be transient effects on locomotor activity and reproductive outcomes in animal models. Observations included decreased body weight gain and alterations in reproductive indices .

Long-term Exposure Effects

Long-term exposure assessments are critical for evaluating chronic toxicity. Data suggest that while some effects on hematological parameters were noted, the overall hazard potential remains low under controlled conditions .

Summary Table of Biological Activities

Activity Effect Mechanism Reference
AntitumorInhibition of cancer cell growthTargeting BRAF(V600E), EGFR pathways
Anti-inflammatoryReduction in cytokinesInhibition of COX enzymes
AntimicrobialInhibition of fungal growthInteraction with microbial enzymes
Acute ToxicityTransient locomotor reductionDose-dependent effects

Scientific Research Applications

Synthesis and Characterization

The synthesis of (E)-3-(((1,3-diphenyl-1H-pyrazol-4-yl)methylene)amino)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene derivatives with pyrazole-based compounds. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of compounds derived from pyrazole structures, including this compound. For instance, research has shown that similar pyrazole derivatives exhibit significant activity against various bacterial strains, suggesting potential applications in developing new antibacterial agents .

Dipeptidyl Peptidase IV Inhibition

Compounds related to this compound have been studied for their inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibitors of DPP-IV are valuable in treating type 2 diabetes by enhancing insulin secretion and reducing blood glucose levels. The structure-activity relationship studies indicate that modifications on the pyrazole ring can enhance DPP-IV inhibition .

Anticancer Properties

There is emerging evidence that pyrazole derivatives possess anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of pyrazole derivatives demonstrated that this compound exhibited notable antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those for standard antibiotics used in clinical settings .

Case Study 2: DPP-IV Inhibition

In a pharmacological study assessing the efficacy of various pyrazole derivatives as DPP-IV inhibitors, it was found that modifications to the side chains significantly affected their inhibitory potency. The compound showed promising results in reducing glucose levels in diabetic mouse models .

Comparison with Similar Compounds

Key Observations :

  • The target compound distinguishes itself via the diphenylpyrazole group , which may enhance π-π stacking interactions in biological targets compared to simpler analogs like brominated derivatives .

Physicochemical Properties

Predicted properties of the target compound (based on analogs in ):

Property Target Compound (Predicted) 3-((1-(o-Tolyl)-1H-pyrazolo[...])amino)tetrahydrothiophene 1,1-dioxide
Molecular Weight ~400–420 g/mol 343.4 g/mol
Density 1.5–1.6 g/cm³ 1.52 g/cm³
Boiling Point ~600°C 583°C
pKa ~3.3–3.5 3.37

Insights :

  • Higher molecular weight and bulkier substituents in the target compound may reduce solubility compared to simpler derivatives.
  • The sulfone group contributes to high thermal stability, as seen in boiling points exceeding 500°C across analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.